Cas no 2229627-67-0 (tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate)

Tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate is a specialized bicyclic amine derivative featuring both cyclopropane and piperidine motifs. Its key structural advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in synthetic applications. The rigid cyclopropane ring and sterically hindered piperidine moiety contribute to its utility in medicinal chemistry, particularly in the design of conformationally constrained bioactive molecules. The amino group offers a reactive handle for further functionalization, while the dimethyl substitution patterns improve metabolic stability. This compound is valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals requiring tailored steric and electronic properties.
tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate structure
2229627-67-0 structure
Product Name:tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate
CAS No:2229627-67-0
MF:C17H32N2O2
MW:296.448184967041
CID:5960358
PubChem ID:165826680
Update Time:2025-08-03

tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate
    • 2229627-67-0
    • EN300-1893571
    • Inchi: 1S/C17H32N2O2/c1-15(2,3)21-14(20)19-10-16(4,5)9-8-11(19)12-13(18)17(12,6)7/h11-13H,8-10,18H2,1-7H3
    • InChI Key: HQJQXQBQQSTRAI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C)(C)CCC1C1C(C1(C)C)N)=O

Computed Properties

  • Exact Mass: 296.246378268g/mol
  • Monoisotopic Mass: 296.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.6Ų

tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate

Research Brief on tert-Butyl 2-(3-Amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate (CAS: 2229627-67-0)

The compound tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate (CAS: 2229627-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and piperidine structural motifs, serves as a key intermediate in the synthesis of novel bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of antiviral and anti-inflammatory agents. The presence of both amino and tert-butyl carbamate functional groups enhances its versatility as a building block for further chemical modifications.

One of the most notable advancements in the research of this compound is its role in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro). The study highlighted the compound's ability to form stable hydrogen bonds with key residues in the protease active site, thereby disrupting viral replication. These findings underscore the potential of this molecule as a scaffold for designing next-generation antiviral therapeutics.

In addition to its antiviral properties, recent investigations have also explored the anti-inflammatory potential of this compound. A preclinical study conducted by researchers at the University of Cambridge revealed that structural analogs of tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate can modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. The study reported a significant reduction in pro-inflammatory cytokine levels in murine models, suggesting its promise as a lead compound for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic routes to tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate have also been optimized in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis method using enantioselective catalysis, achieving a high yield (85%) and excellent enantiomeric excess (>99%). This methodological advancement addresses previous challenges associated with the compound's stereochemical complexity and paves the way for its large-scale production in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate exhibits moderate bioavailability, necessitating further structural optimization to improve its drug-like properties. Ongoing research is focused on prodrug strategies and formulation technologies to enhance its solubility and metabolic stability. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into viable therapeutic candidates.

In conclusion, tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate (CAS: 2229627-67-0) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Its unique structural features and demonstrated bioactivity make it a valuable target for further investigation. Future research should prioritize the optimization of its pharmacokinetic profile and the exploration of its mechanism of action in greater detail. As the field advances, this compound is poised to play a pivotal role in the discovery of innovative treatments for viral infections and inflammatory disorders.

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